molecular formula C13H10ClNO2 B14079127 2,4-Pentadienoic acid, 5-chloro-2-cyano-5-(4-methylphenyl)- CAS No. 62420-93-3

2,4-Pentadienoic acid, 5-chloro-2-cyano-5-(4-methylphenyl)-

Cat. No.: B14079127
CAS No.: 62420-93-3
M. Wt: 247.67 g/mol
InChI Key: WRLBQYHACWHRRM-UHFFFAOYSA-N
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Description

2,4-Pentadienoic acid, 5-chloro-2-cyano-5-(4-methylphenyl)- is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a pentadienoic acid backbone with a chloro, cyano, and methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pentadienoic acid, 5-chloro-2-cyano-5-(4-methylphenyl)- can be achieved through several methods. One common approach involves the reaction of 4-methylphenylacetylene with chloroacetonitrile in the presence of a base, followed by the addition of a suitable acid to form the desired product . Another method includes the use of Suzuki–Miyaura coupling reactions, which involve the cross-coupling of boron reagents with halogenated precursors under palladium catalysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Pentadienoic acid, 5-chloro-2-cyano-5-(4-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

Scientific Research Applications

2,4-Pentadienoic acid, 5-chloro-2-cyano-5-(4-methylphenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2,4-Pentadienoic acid, 5-chloro-2-cyano-5-(4-methylphenyl)- exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The chloro and methylphenyl groups contribute to the compound’s overall reactivity and binding affinity, influencing its biological activity and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Pentadienoic acid, 5-chloro-2-cyano-5-(4-methylphenyl)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

62420-93-3

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

5-chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienoic acid

InChI

InChI=1S/C13H10ClNO2/c1-9-2-4-10(5-3-9)12(14)7-6-11(8-15)13(16)17/h2-7H,1H3,(H,16,17)

InChI Key

WRLBQYHACWHRRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=CC=C(C#N)C(=O)O)Cl

Origin of Product

United States

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